Nootkatone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
Nootkatone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nootkatone is a naturally occurring sesquiterpenoid ketone that is the principal aromatic component of grapefruit.[1] Beyond its organoleptic properties, nootkatone exhibits a range of biological activities, including potent insecticidal effects and the modulation of key metabolic pathways, making it a molecule of significant interest for agricultural, pharmaceutical, and nutraceutical development. This guide provides an in-depth overview of nootkatone's chemical and physical properties, details its primary mechanisms of action, and furnishes detailed experimental protocols for its synthesis, analysis, and biological evaluation.
Chemical Identification and Structure
Nootkatone is a bicyclic sesquiterpenoid with three chiral centers. The naturally occurring and most biologically active enantiomer is (+)-nootkatone.
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Chemical Formula : C₁₅H₂₂O[2]
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IUPAC Name : (4R,4aS,6R)-4,4a-dimethyl-6-(1-methylethenyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one[2]
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CAS Number : 4674-50-4 ((+)-Nootkatone)[2]
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Synonyms : 4βH,5α-Eremophila-1(10),11-dien-2-one
Physicochemical and Spectroscopic Properties
Nootkatone's physical form can vary from a white crystalline solid to a pale yellow, viscous liquid, depending on its purity.[3] It is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) but is practically insoluble in water.[2]
Table 1: Physicochemical Properties of (+)-Nootkatone
| Property | Value | Reference(s) |
| Molecular Weight | 218.34 g/mol | [2] |
| Appearance | White to pale yellow crystalline solid or oily liquid | [3][4] |
| Melting Point | 35 - 39 °C | [5] |
| Boiling Point | 125 °C at 0.5 mmHg | [4] |
| Density | ~0.997 g/cm³ at 25 °C | [4][5] |
| Flash Point | 100 - 110 °C (closed cup) | [4][5] |
| Optical Rotation [α]D | +184° to +196° (c=1 in CHCl₃) | [3] |
| LogP (o/w) | ~3.8 | [2] |
| Water Solubility | Practically insoluble | [4] |
| Solubility | Soluble in ethanol, DMSO, oils | [2] |
| UV Absorption Max (in Ethanol) | 237 - 238 nm | [2][4] |
Table 2: NMR Spectroscopic Data for (+)-Nootkatone (in CDCl₃)
| Atom Number | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) | Reference(s) |
| 1 | 169.5 | - | [6] |
| 2 | 125.5 | 5.80 (s) | [6] |
| 3 | 39.5 | 2.45 (m), 2.35 (m) | [6] |
| 4 | 32.5 | 2.20 (m) | [6] |
| 5 | 41.5 | - | [6] |
| 6 | 40.0 | 2.10 (m) | [6] |
| 7 | 25.0 | 1.95 (m), 1.60 (m) | [6] |
| 8 | 39.0 | 2.30 (m), 2.05 (m) | [6] |
| 9 | 148.0 | - | [6] |
| 10 | 139.0 | - | [6] |
| 11 | 22.0 | 4.75 (s), 4.72 (s) | [6] |
| 12 | 21.0 | 1.75 (s) | [6] |
| 13 | 15.0 | 1.10 (s) | [6] |
| 14 | 16.0 | 0.95 (d, J=7.0) | [6] |
Biological Activity and Mechanisms of Action
Nootkatone's biological effects are primarily centered on two distinct mechanisms: metabolic regulation in mammals and neurotoxicity in insects.
Metabolic Regulation via AMPK Signaling
In mammalian cells, nootkatone acts as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7] Activation of AMPK by nootkatone is mediated by an increase in the cellular AMP/ATP ratio, which in turn is sensed by the upstream kinases LKB1 and Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK).[7][8] Once activated, AMPK phosphorylates downstream targets, most notably Acetyl-CoA Carboxylase (ACC), which inhibits fatty acid synthesis and promotes fatty acid oxidation.[7] Furthermore, AMPK activation by nootkatone leads to the upregulation of PGC-1α, a master regulator of mitochondrial biogenesis.[5][7] These effects collectively contribute to reduced body weight gain, decreased fat accumulation, and improved glucose tolerance in diet-induced obesity models.[7]
Insecticidal Activity via GABA Receptor Antagonism
Nootkatone is a potent repellent and insecticide against a variety of arthropods, including ticks, mosquitoes, and termites. Recent evidence indicates that its primary mode of action is the antagonism of GABA-gated chloride channels (GABA-Rs) in the insect nervous system.[9] By binding to the GABA-R, nootkatone blocks the influx of chloride ions that normally occurs upon GABA binding. This inhibition of the hyperpolarizing chloride current prevents neuronal inhibition, leading to a state of hyperexcitation, paralysis, and ultimately, death of the insect.[9] This mechanism is similar to that of insecticides like picrotoxinin, and cross-resistance has been observed in insects with mutations in the GABA-R gene (Rdl).[9]
Experimental Protocols
Chemical Synthesis of (+)-Nootkatone from (+)-Valencene
This protocol describes a one-pot synthesis via catalytic oxidation using hydrogen peroxide.[10]
Materials:
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(+)-Valencene
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Amphiphilic molybdate catalyst ([DiC₈]₂MoO₄)
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Hydrogen peroxide (H₂O₂, 50 wt. % solution)
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Aqueous ammonia (NH₃)
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Glass reaction tube with magnetic stirrer
Procedure:
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Combine the molybdate catalyst (1.25 mmol) and (+)-valencene (2.5 mmol) in a glass reaction tube.
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Add H₂O₂ (5 mmol) and a catalytic amount of aqueous NH₃ (150 µL).
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Stir the reaction mixture at 30 °C. The reaction progress can be monitored by a color change from red.
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Add additional batches of H₂O₂ (1.0 mmol per batch) as the color fades until the conversion of valencene is complete (typically requires multiple additions).
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Once valencene is consumed, increase the temperature to 50 °C and stir overnight to facilitate the dehydration of hydroperoxide intermediates into nootkatone.
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The final product can be purified from the reaction mixture using column chromatography on silica gel.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantification and identification of nootkatone in complex mixtures like essential oils or reaction products.[11][12]
Instrumentation:
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Gas chromatograph with a mass selective detector (e.g., Agilent 6890N/5975B).
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Capillary column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).[11]
GC Conditions:
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Carrier Gas : Helium at a constant flow of 1 mL/min.
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Inlet Temperature : 250 °C.
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Oven Temperature Program :
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Injection Mode : Splitless.
MS Conditions:
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Ion Source Temperature : 230 °C.[11]
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Ionization Mode : Electron Impact (EI).
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Electron Energy : 70 eV.[11]
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Mass Range : 45–550 amu.[11]
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Identification : Compare the resulting mass spectrum and retention time with an authentic nootkatone standard and reference libraries (e.g., NIST, Wiley).
In Vitro AMPK Activation Assay
This protocol describes how to measure nootkatone-induced AMPK activation in a cell-based assay using Western blotting.[5][7]
Materials:
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C2C12 mouse myoblast cells or HepG2 human hepatoma cells.
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Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
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Nootkatone stock solution (dissolved in DMSO).
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
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BCA protein assay kit.
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SDS-PAGE gels and Western blot apparatus.
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Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC.
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HRP-conjugated secondary antibody.
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Chemiluminescent substrate.
Procedure:
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Cell Culture : Plate C2C12 cells and grow to ~80% confluency. Differentiate myoblasts into myotubes if required by the experimental design.
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Treatment : Starve cells in serum-free medium for 2-4 hours. Treat cells with varying concentrations of nootkatone (e.g., 10-200 µM) or vehicle (DMSO) for a specified time (e.g., 30 minutes to 6 hours).
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Cell Lysis : Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
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Protein Quantification : Determine the protein concentration of each lysate using the BCA assay.
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Western Blotting :
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Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies (e.g., anti-p-AMPKα) overnight at 4 °C.
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Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
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Analysis : Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of AMPK and ACC phosphorylation.
Toxicology and Safety Profile
Nootkatone is generally recognized as safe (GRAS) for use as a flavoring agent by the FDA and has been approved by the U.S. EPA as an insect repellent. It exhibits low acute toxicity across oral, dermal, and inhalation routes. Skin sensitization may occur with lower purity samples, but nootkatone with a purity greater than 98% is not considered a sensitizer.
Table 3: Toxicological Data for Nootkatone
| Endpoint | Species | Result | Reference(s) |
| Acute Oral LD₅₀ | Rat | > 5,000 mg/kg | [12] |
| Acute Dermal LD₅₀ | Rabbit | > 5,000 mg/kg | [12] |
| Acute Inhalation LC₅₀ | Rat | > 2.2 mg/L | [12] |
| Primary Eye Irritation | Rabbit | Practically non-irritating | [12] |
| Primary Dermal Irritation | Rabbit | Slightly irritating | [12] |
| Dermal Sensitization | Mouse | Not a sensitizer (at >98% purity) | [12][13] |
| Genotoxicity (Ames test) | - | Negative | [5] |
| Carcinogenicity | - | Not classified as a carcinogen | [12] |
References
- 1. NQO1 mediates the anti-inflammatory effects of nootkatone in lipopolysaccharide-induced neuroinflammation by modulating the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. schenautomacao.com.br [schenautomacao.com.br]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. Mode of action and toxicological effects of the sesquiterpenoid, nootkatone, in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One-Pot Synthesis of (+)-Nootkatone via Dark Singlet Oxygenation of Valencene: The Triple Role of the Amphiphilic Molybdate Catalyst [mdpi.com]
- 11. Separation and purification of nootkatone from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation and purification of nootkatone from the essential oil of fruits of Alpinia oxyphylla Miquel by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nootkatone, a characteristic constituent of grapefruit, stimulates energy metabolism and prevents diet-induced obesity by activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
